6-Fluoroisatoic anhydride

Isatoic anhydride synthesis Isatin oxidation Process chemistry

6-Fluoroisatoic anhydride (CAS 78755-94-9), systematically named 5-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a halogenated heterocyclic building block belonging to the isatoic anhydride family. It is a yellow crystalline solid with a molecular formula of C₈H₄FNO₃ and a molecular weight of 181.12 g·mol⁻¹.

Molecular Formula C8H4FNO3
Molecular Weight 181.12 g/mol
CAS No. 78755-94-9
Cat. No. B1304262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroisatoic anhydride
CAS78755-94-9
Molecular FormulaC8H4FNO3
Molecular Weight181.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)C(=O)OC(=O)N2
InChIInChI=1S/C8H4FNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12)
InChIKeyVAAIGNBVENPUEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroisatoic Anhydride (CAS 78755-94-9) — Core Identity and Sourcing Profile for Procurement Decisions


6-Fluoroisatoic anhydride (CAS 78755-94-9), systematically named 5-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a halogenated heterocyclic building block belonging to the isatoic anhydride family . It is a yellow crystalline solid with a molecular formula of C₈H₄FNO₃ and a molecular weight of 181.12 g·mol⁻¹ . The compound features a fluorine atom at the 6-position of the fused benzene ring (equivalent to position 5 in IUPAC benzoxazine numbering), which introduces an electron-withdrawing inductive effect that modulates the electrophilicity of the anhydride carbonyl groups . Its primary established role is as the key intermediate in the synthesis of flumazenil, a clinically important benzodiazepine antagonist [1].

Why 6-Fluoroisatoic Anhydride Cannot Be Replaced by Unsubstituted or Alternative Halogenated Isatoic Anhydrides


The isatoic anhydride scaffold is amenable to diverse substitution, yet the identity of the aromatic ring substituent dictates both the synthetic outcome and the biological fate of downstream products. In the specific case of flumazenil synthesis, the 6‑fluoro substituent on the anhydride precursor is structurally mandatory — it becomes the 8‑fluoro substituent on the imidazobenzodiazepine core that is essential for high‑affinity binding at the GABAₐ–benzodiazepine receptor site . Substituting 6‑fluoroisatoic anhydride with unsubstituted isatoic anhydride (CAS 118‑48‑9), 6‑chloroisatoic anhydride (CAS 24088‑81‑1), or 6‑bromoisatoic anhydride would yield entirely different congeners with divergent pharmacological profiles, not flumazenil [1]. Furthermore, the electron‑withdrawing strength of fluorine (Hammett σₘ = 0.34) differs substantially from that of hydrogen (σₘ = 0), chlorine (σₘ = 0.37), and bromine (σₘ = 0.39), leading to measurably different reaction rates in nucleophilic addition–elimination steps at the anhydride carbonyls [2]. These differences make in‑class substitution scientifically untenable when a defined regioisomer and electronic profile are required.

Quantitative Differentiation Evidence for 6-Fluoroisatoic Anhydride Against Its Closest Analogs


Synthetic Yield and Melting Point: Side-by-Side Comparison from a Single Patent Method

In US Patent 4,316,020, a unified hydrogen‑peroxide/acid‑medium oxidation method was applied to a series of substituted isatins. Under identical or closely analogous conditions, 6‑fluoroisatoic anhydride was obtained in 83% isolated yield with a melting point of 265–268 °C (decomposition). This places its yield on par with 6‑bromoisatoic anhydride (83%, mp 270–275 °C) and above 6‑nitroisatoic anhydride (80%, mp 224–232 °C), while its melting point occupies a distinct diagnostic window that facilitates identity confirmation during incoming quality control [1]. The unsubstituted isatoic anhydride prepared by the same method (data from the primary literature cited in the patent) exhibits a lower melting point of approximately 240 °C (dec.), making the 25–28 °C elevation observed for the 6‑fluoro analog a practically useful purity indicator .

Isatoic anhydride synthesis Isatin oxidation Process chemistry

Exclusive Role as the Flumazenil Gateway Intermediate: Structural Necessity of the 6-Fluoro Substituent

6‑Fluoroisatoic anhydride is the direct and chemically indispensable precursor to flumazenil (ethyl 8‑fluoro‑5,6‑dihydro‑5‑methyl‑6‑oxo‑4H‑imidazo[1,5‑a][1,4]benzodiazepine‑3‑carboxylate). In the established synthetic route, 6‑fluoroisatoic anhydride undergoes cyclocondensation with N‑methylglycine (sarcosine) to construct the 1,4‑benzodiazepine‑2,5‑dione core that bears the 8‑fluoro substituent of the final drug [1]. The fluorine atom is not introduced downstream; it is carried through from the anhydride starting material. Replacing 6‑fluoroisatoic anhydride with the unsubstituted, 6‑chloro, or 6‑bromo analog would produce des‑fluoro, 8‑chloro, or 8‑bromo congeners respectively — none of which is flumazenil — and each would require a separate, costly regulatory and pharmacological qualification pathway . A 2020 Chinese patent (CN112441989B) explicitly designates 5‑fluoroisatoic anhydride (synonymous with 6‑fluoroisatoic anhydride) as the “key intermediate for the preparation of flumazenil” and describes an industrially optimized preparation method delivering the compound in high purity suitable for downstream GMP steps [2].

Flumazenil synthesis Benzodiazepine antagonist Pharmaceutical intermediate

Electronic Modulation of Carbonyl Electrophilicity: Hammett‑Based Reactivity Differentiation

The electron‑withdrawing effect of the aromatic fluorine substituent in 6‑fluoroisatoic anhydride enhances the electrophilicity of the two anhydride carbonyl groups relative to the unsubstituted parent. This can be quantified through the Hammett substituent constant: fluorine at a meta position (relative to the C‑4 carbonyl, which is the primary site of nucleophilic attack in isatoic anhydrides) has σₘ = 0.34, compared to σₘ = 0 for hydrogen [1]. Electron‑withdrawing substituents are known to accelerate nucleophilic addition at the isatoic anhydride C‑4 carbonyl, as demonstrated in systematic studies of quinoline cyclocondensation reactions where 6‑ and 7‑nitro‑substituted isatoic anhydrides gave “reasonably high yield” due to the electron‑withdrawing effect [2]. While a direct kinetic comparison between 6‑fluoroisatoic anhydride and its unsubstituted or chloro‑ analogs in a standardized aminolysis assay was not identified in the open literature, the direction and magnitude of the electronic effect predict that 6‑fluoroisatoic anhydride will exhibit intermediate reactivity — more electrophilic than the parent (σₘ = 0) but slightly less electrophilic than the 6‑chloro (σₘ = 0.37) or 6‑bromo (σₘ = 0.39) analogs [3].

Physical organic chemistry Nucleophilic acyl substitution Substituent effect

Commercial Purity and Physical‑Form Specifications: Benchmarking Against Alternative Halogenated Analogues

Commercially, 6‑fluoroisatoic anhydride (CAS 78755‑94‑9) is routinely supplied at ≥97% purity (GC) as a yellow solid with a density of 1.502 g·cm⁻³, melting at approximately 230 °C (supplier Certificate of Analysis values, which may differ slightly from the 265–268 °C decomposition range reported in the patent literature due to differences in heating rate and purity) . For comparison, the positional isomer 4‑fluoroisatoic anhydride (CAS 321‑50‑6) is supplied at 97% purity with a melting point of 231–232 °C, while 5‑fluoroisatoic anhydride (CAS 321‑69‑7, often used interchangeably with 78755‑94‑9 but sometimes listed separately) has a reported melting point of 259–262 °C . These close melting‑point ranges underscore the importance of verifying the specific CAS number at procurement, as confusion between regioisomers (4‑fluoro vs. 5‑/6‑fluoro) can lead to receipt of a material with identical molecular formula but divergent reactivity and an incorrect substitution pattern for the intended synthetic route.

Quality control Sourcing specification Physical characterization

Highest‑Impact Application Scenarios Where 6‑Fluoroisatoic Anhydride Provides Demonstrable Procurement Value


GMP‑Grade Flumazenil Active Pharmaceutical Ingredient (API) Manufacturing

6‑Fluoroisatoic anhydride is the gateway intermediate for flumazenil, a World Health Organization Essential Medicine used to reverse benzodiazepine sedation. The 83% yield and well‑characterized melting point (265–268 °C dec.) reported in US Patent 4,316,020 provide process chemists with a reliable starting point for scale‑up [1]. The patent CN112441989B further describes an industrially optimized preparation of this intermediate using low‑cost trichloroacetyl chloride, enabling economically viable kilogram‑scale production for API synthesis [2].

Development of ¹⁸F‑Labeled PET Imaging Agents Targeting the GABAₐ–Benzodiazepine Receptor

The concise flumazenil synthesis route starting from 6‑fluoroisatoic anhydride has been adapted for the preparation of precursors for ¹⁸F‑radiolabeling, as reported by Donohue and Dannals (Tetrahedron Letters, 2009) [1]. The inherent fluorine atom in the anhydride provides a structural template that facilitates late‑stage ¹⁸F incorporation, an advantage not shared by chloro‑, bromo‑, or unsubstituted isatoic anhydride analogs, which would require de novo introduction of the fluorine label.

Structure–Activity Relationship (SAR) Exploration of 8‑Substituted Imidazobenzodiazepines

For medicinal chemistry programs investigating GABAₐ‑Bz site ligands, 6‑fluoroisatoic anhydride serves as the entry point to the 8‑fluoro series [1]. The Hammett‑based electronic modulation (σₘ = 0.34) provides a distinct reactivity profile compared to the 6‑chloro (σₘ = 0.37) or 6‑bromo (σₘ = 0.39) congeners, allowing systematic exploration of halogen electronic effects on benzodiazepine‑dione cyclocondensation efficiency and final product pharmacology [2]. The compound's 97%+ commercial purity minimizes confounding impurities in SAR campaigns.

Quality Control Reference Standard for Fluoroisatoic Anhydride Regioisomer Identification

The existence of three regioisomeric fluoroisatoic anhydrides (4‑fluoro, CAS 321‑50‑6; 5‑/6‑fluoro, CAS 321‑69‑7 and 78755‑94‑9) with overlapping molecular weights and similar melting points creates a significant identity‑verification challenge in procurement. The distinct melting‑point decomposition range of 265–268 °C (dec.) for 6‑fluoroisatoic anhydride, when combined with ¹⁹F NMR or IR spectroscopy, provides an orthogonal identification protocol that prevents costly mis‑shipments and ensures the correct regioisomer enters the synthetic workflow [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoroisatoic anhydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.